N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
Description
N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide is a heterocyclic compound featuring a fused pyrazolo-pyrido-triazinone core with an acetamide substituent. Its complex structure combines pyridine, pyridazine, pyrazole, and triazine moieties, which are known to confer diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
N-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O2/c1-6(17)14-15-5-3-7-9(10(15)18)13-12-8-2-4-11-16(7)8/h2-5H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPKPZYZASYJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=CC2=C(C1=O)N=NC3=CC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
Key precursors include 1-amino-2-iminopyridine derivatives and α-keto acids or isatin analogs . For example, condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile with pyruvic acid under acidic conditions generates a pyrido[1,2-b]triazine scaffold. This intermediate is subsequently functionalized via nucleophilic substitution or cross-coupling reactions to introduce the pyrazolo moiety.
Cyclization and Acetylation
Cyclization of the pyrido-triazine intermediate with hydrazine derivatives forms the pyrazolo[5,1-c]pyrido[4,3-e]triazin-7(6H)-one core. Acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) yields the final product. Reaction conditions for this step are critical:
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Temperature: 80–100°C
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Solvent: Ethanol or dimethylformamide (DMF)
High-Pressure Q-Tube Reactor-Assisted Synthesis
Recent advancements leverage high-pressure reactors to enhance reaction efficiency and safety. The Q-tube system enables rapid synthesis under controlled pressure, reducing side reactions.
Reaction Optimization
A study demonstrated the synthesis of analogous pyrido-triazines using a Q-tube reactor charged with TFA (10 mol%) and acetic acid (3 equiv) in ethanol at 130°C for 30–40 minutes. Key advantages include:
Table 1: Q-Tube vs. Conventional Reflux Conditions
| Parameter | Q-Tube Reactor | Conventional Reflux |
|---|---|---|
| Reaction Time | 30–40 min | 4–6 hours |
| Yield | 85–92% | 60–75% |
| Purity (HPLC) | >95% | 85–90% |
Microwave-Assisted Synthesis
Microwave irradiation offers a faster alternative for cyclization steps, particularly in forming the pyrazolo-triazine core.
Protocol Overview
A published method for related pyrazolo[1,5-a]triazines involves microwave-assisted methylation of a thiomethyl intermediate. Adapting this approach:
Table 2: Microwave Reaction Parameters
| Step | Conditions |
|---|---|
| Methylation | NaOH (2N), EtOH, r.t., 30 min |
| Microwave Cyclization | 100°C, 5 min, sealed vial |
| Final Yield | 89–94% |
Oxidative Cyclization Approaches
Oxidative methods are pivotal for constructing the triazine ring. A disulfide-mediated strategy, adapted from benzothiazolo[2,3-c]triazole synthesis, involves:
Disulfide Formation
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Mercaptan Oxidation: Treat a mercaptophenyl precursor with iodine or bromine to form a disulfide intermediate.
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Intramolecular Cyclization: Heat the disulfide in DMF with sodium hydride (60–80°C, 2 hours).
Comparative Analysis of Methods
Table 3: Method Comparison for Key Metrics
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step | 70–85% | High | Moderate | Moderate |
| Q-Tube Reactor | 85–92% | Very High | High | High |
| Microwave | 89–94% | High | Limited | Low |
| Oxidative | 65–78% | Medium | High | Moderate |
Key Findings:
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The Q-tube reactor method achieves the highest yield and purity, making it suitable for industrial-scale production.
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Microwave synthesis, while efficient, faces scalability challenges due to equipment limitations.
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Oxidative routes require optimization to improve yield but offer cost advantages.
Industrial-Scale Production Considerations
For large-scale synthesis, critical factors include:
Chemical Reactions Analysis
Types of Reactions
N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted analogs of the original compound .
Scientific Research Applications
N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
- Structure : These compounds, such as 2-(2-aryl-5-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-9-yl)acetonitrile (compound 6 in ), share a pyrazolo-triazolo-pyrimidine core. Unlike the target compound, they include an acetonitrile group and aromatic substituents .
- Synthesis : Prepared via reaction of oxazine derivatives with hydrazides in refluxing dioxane (28 hours), avoiding side products like compound 8 .
(b) 1,2,4-Triazolo[5,1-c][1,2,4]triazine Derivatives
- Structure : Compounds such as 7,7-diphenyl-3-(phenyldiazenyl)-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones (compounds 6a–h in ) feature a triazolo-triazine backbone. They lack the pyrido moiety present in the target compound but include diazenyl and diphenyl groups .
- Synthesis: Formed via reaction of hydrazonoyl halides with triethylamine in ethanol, favoring triazolo-triazine formation over isomeric products .
(c) Thiophene-Containing Triazolopyridazine Derivatives
- Structure : 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide () shares a triazolopyridazine core but incorporates a thiophene group and acetamide side chain. Molecular weight: 367.4 .
- Synthesis: Not explicitly detailed but likely involves coupling of thiophene-containing precursors with acetamide intermediates .
Pharmacological and Physicochemical Comparisons
*Activities inferred from pyridazinone analogs in (e.g., antimicrobial, anti-inflammatory) .
Key Differences and Challenges
Synthetic Accessibility : While pyrazolo-triazolo-pyrimidines () are synthesized in high yield via one-step routes, the target compound may require multi-step protocols due to its intricate core .
Biological Activity: Pyridazinones (e.g., ) exhibit antihypertensive and antiplatelet effects, but the acetamide group in the target compound could modulate selectivity for different targets .
Biological Activity
N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Overview of the Compound
- Molecular Formula : C₁₀H₈N₆O₂
- Molecular Weight : 244.21 g/mol
- CAS Number : 1210337-80-6
The compound belongs to the class of pyrazolo-pyrido-triazine derivatives, which are known for their diverse biological activities including anticancer, antimicrobial, and antiviral properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity and alter metabolic pathways.
- Receptor Modulation : Interaction with receptor binding sites can lead to changes in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds within the pyrazolo-pyrido-triazine class exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows promising cytotoxic effects against various cancer cell lines.
Case Studies and Findings
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In Vitro Cytotoxicity :
- The compound was evaluated against several cancer cell lines including LOX IMVI (melanoma) and RXF 393 (renal cancer). It exhibited lethality values ranging from -12.62% to -36.95%, indicating significant growth inhibition.
- Specific compounds from related classes showed GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.35 µM against SF-539 (CNS) .
- Comparative Analysis :
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Preliminary evaluations suggest:
- Broad-Spectrum Activity : The compound has shown effectiveness against both bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungal strains (e.g., Candida albicans), indicating potential as an antimicrobial agent .
Comparative Table of Biological Activities
| Compound Class | Anticancer Activity | Antimicrobial Activity | Notable Features |
|---|---|---|---|
| N-(6-oxopyrazolo[5,1-c]...acetamide | High | Moderate | Unique multi-ring structure |
| Pyrazolo[3,4-d]pyrimidines | Moderate | Low | Simple structure |
| Pyrimido[2,1-c][1,2,4]triazines | Low | High | Enhanced activity with electron-withdrawing groups |
Q & A
Q. How can pharmacokinetic properties (ADME) be evaluated preclinically?
- Methodological Answer :
- In vitro assays :
- Caco-2 cells : Assess intestinal permeability .
- Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life .
- In silico tools : Use SwissADME to predict logP, bioavailability, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
